[2(S)-cis]-Octahydro-gamma-oxo-alpha-(phenylmethyl)-2H-isoindole-2-butanoic acid
[2(S)-cis]-Octahydro-gamma-oxo-alpha-(phenylmethyl)-2H-isoindole-2-butanoic acid
Mitiglinide, also known as kad-1229, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Mitiglinide is considered to be a practically insoluble (in water) and relatively neutral molecule. Mitiglinide has been detected in multiple biofluids, such as urine and blood. Within the cell, mitiglinide is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
145375-43-5
VCID:
VC0115668
InChI:
InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23)/t15-,16+,17-/m0/s1
SMILES:
Molecular Formula:
C19H25NO3
Molecular Weight:
315.4 g/mol
[2(S)-cis]-Octahydro-gamma-oxo-alpha-(phenylmethyl)-2H-isoindole-2-butanoic acid
CAS No.: 145375-43-5
Main Products
VCID: VC0115668
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
CAS No. | 145375-43-5 |
---|---|
Product Name | [2(S)-cis]-Octahydro-gamma-oxo-alpha-(phenylmethyl)-2H-isoindole-2-butanoic acid |
Molecular Formula | C19H25NO3 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | (2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
Standard InChI | InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23)/t15-,16+,17-/m0/s1 |
Standard InChIKey | WPGGHFDDFPHPOB-BBWFWOEESA-N |
Isomeric SMILES | C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES | C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
Physical Description | Solid |
Description | Mitiglinide, also known as kad-1229, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Mitiglinide is considered to be a practically insoluble (in water) and relatively neutral molecule. Mitiglinide has been detected in multiple biofluids, such as urine and blood. Within the cell, mitiglinide is primarily located in the cytoplasm and membrane (predicted from logP). |
Solubility | 7.08e-02 g/L |
Synonyms | 2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |
PubChem Compound | 121891 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume